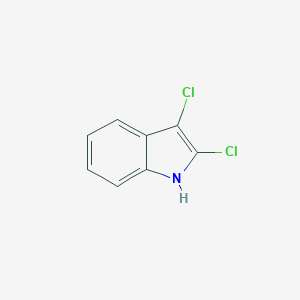

2,3-二氯-1H-吲哚

描述

The compound 2,3-dichloro-1H-indole is a chlorinated derivative of the indole nucleus, which is a fundamental scaffold in many natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, including anti-tumor and anti-inflammatory activities, often associated with interactions with DNA and proteins .

Synthesis Analysis

The synthesis of chlorinated indoles can be achieved through various methods. One efficient protocol for synthesizing 3-chloro- and 3,3-dichloro-2-oxindoles involves hypervalent iodine-promoted chlorooxidation. This method allows for the selective C-2 oxidation and C-3 monochlorination of simple indoles, and by adjusting the reaction conditions and the amount of hypervalent iodine reagent, 3,3-dichloro-2-oxindoles can be obtained in high yields . Another approach for synthesizing 2,3-disubstituted indoles is through the condensation of anilines and vicinal diols using iridium or ruthenium catalysis, which is an atom-economical method that produces water and dihydrogen as the only byproducts .

Molecular Structure Analysis

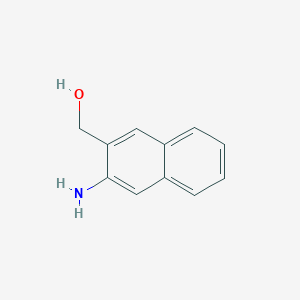

The molecular structure of chlorinated indoles can be elucidated using various spectroscopic techniques such as HNMR, IR, LC-MS, and confirmed by single crystal X-ray diffraction studies. For instance, the structure of a related compound, 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was determined and found to crystallize in the monoclinic crystal system with specific unit cell parameters . Additionally, the molecular structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was confirmed by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) .

Chemical Reactions Analysis

Chlorinated indoles can undergo various chemical reactions. For example, 3-hydroxy-3H-indoles and their corresponding N-oxides undergo stereospecific reduction at the double CN bond to give indoline derivatives, which can further lose water to yield 2,3-disubstituted indoles . Additionally, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles involves regioselective reactions such as iodination, aryl radical-alkene cyclization, and carboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated indoles can be studied through DFT calculations, which analyze the HOMO-LUMO energy levels and molecular electrostatic potential energy, providing insights into the chemical reactivity and stability of the molecules . The crystal structure data obtained from X-ray diffraction studies also contribute to understanding the intermolecular interactions responsible for molecular packing in the crystal .

科学研究应用

合成和功能化

- 吲哚核,包括2,3-二氯-1H-吲哚,在许多生物活性化合物中是一个关键的结构组分。钯催化反应在吲哚的合成和功能化中起着重要作用,可以访问各种化学品,包括制药中间体,产生更少的废物(Cacchi & Fabrizi, 2005)。

生物活性和分子相互作用

- 吲哚衍生物展示出多样的生物活性,如抗肿瘤和抗炎活性。这些活性通常与DNA和蛋白质相互作用有关,使得吲哚衍生物,包括2,3-二氯-1H-吲哚,在药理学中至关重要(Geetha et al., 2019)。

催化应用

- 1,3-二氯-四正丁基二氧化锡烷,一个相关化合物,已被用于催化9H-茚-9-醇与吲哚等吲哚衍生物的取代反应。这展示了吲哚衍生物在有机合成中的潜在催化应用(Liu et al., 2012)。

光谱和结构分析

- 吲哚衍生物,如2,3-二氯-1H-吲哚,已经通过光谱技术和X射线衍射研究了它们的结构性质,有助于更好地理解它们的分子结构和在材料科学和药理学等领域的潜在应用(Tariq et al., 2020)。

复杂吲哚衍生物的合成

- 已经开发了合成复杂吲哚衍生物的创新方法,包括2,3-二氯-1H-吲哚。这些方法涉及钯催化反应,可以创造各种二取代吲哚,对药物化学至关重要(Shen et al., 2004)。

环境友好合成

- 已经开发了一种环境友好且高选择性的方法,用于合成吲哚衍生物,包括2,3-二氯-1H-吲哚。该方法使用NaCl作为氯源和H2O作为氧源,突显了在吲哚合成中朝着更绿色化学的努力(Sun et al., 2020)。

抗癌潜力和SARS-CoV-2相互作用

- 对吲哚衍生物,如2,3-二氯-1H-吲哚,的研究显示出在抗癌活性方面的有希望的结果。此外,它们与SARS-CoV-2的潜在相互作用已经被探讨,表明它们在当前医学研究中的相关性(Gobinath et al., 2021)。

安全和危害

未来方向

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This suggests that there is potential for further exploration and development of indole derivatives in the field of drug discovery .

属性

IUPAC Name |

2,3-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQGUYAEXRBZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348809 | |

| Record name | 2,3-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dichloro-1H-indole | |

CAS RN |

101495-59-4 | |

| Record name | 2,3-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

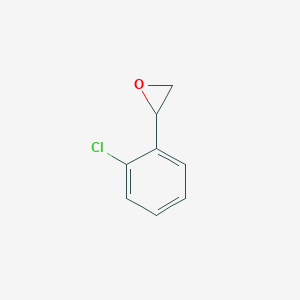

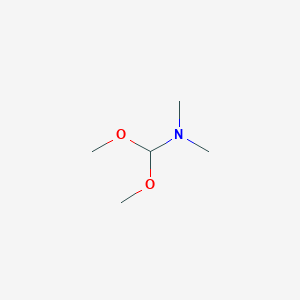

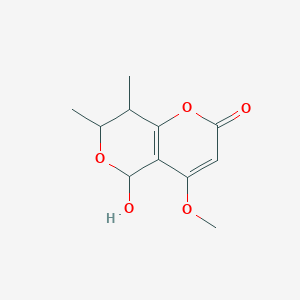

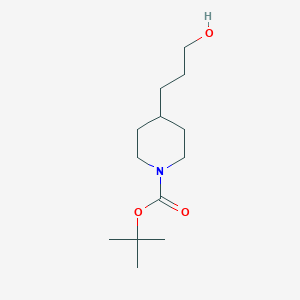

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

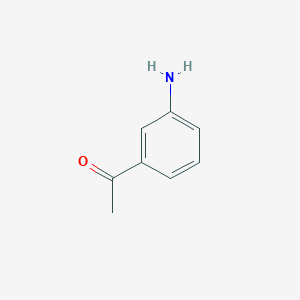

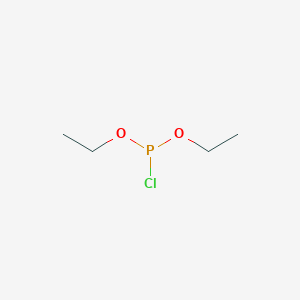

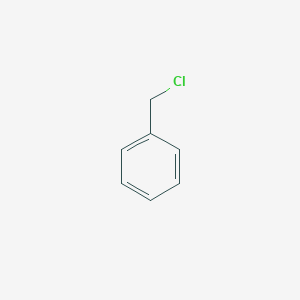

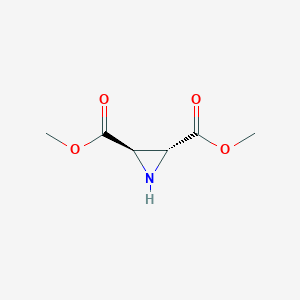

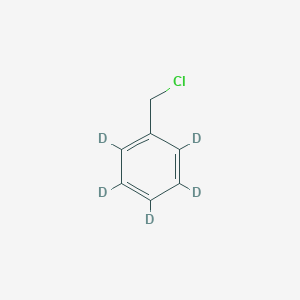

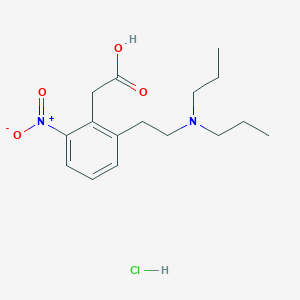

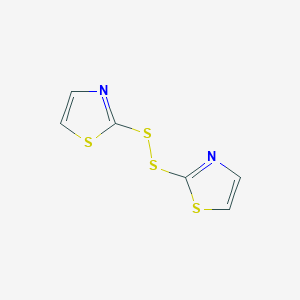

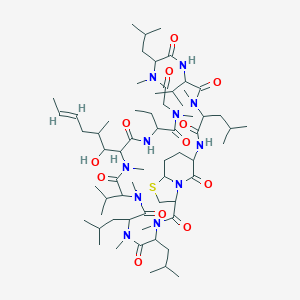

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。